molecular formula C20H20N2O B15214427 N,N-Diethyl-1-phenylisoquinoline-3-carboxamide CAS No. 89242-06-8

N,N-Diethyl-1-phenylisoquinoline-3-carboxamide

Cat. No.: B15214427
CAS No.: 89242-06-8
M. Wt: 304.4 g/mol
InChI Key: RCNKYZDTMYDXSE-UHFFFAOYSA-N
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Description

N,N-Diethyl-1-phenylisoquinoline-3-carboxamide is a heterocyclic compound featuring an isoquinoline core substituted with a phenyl group at position 1 and a diethylcarboxamide moiety at position 2. The isoquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting ligands, such as benzodiazepine receptor modulators .

Properties

CAS No.

89242-06-8

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

N,N-diethyl-1-phenylisoquinoline-3-carboxamide

InChI

InChI=1S/C20H20N2O/c1-3-22(4-2)20(23)18-14-16-12-8-9-13-17(16)19(21-18)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3

InChI Key

RCNKYZDTMYDXSE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1-phenylisoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with diethylamine and phenyl groups under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1-phenylisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N,N-Diethyl-1-phenylisoquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of N,N-Diethyl-1-phenylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-Diethyl-1-phenylisoquinoline-3-carboxamide with structurally analogous compounds, focusing on core modifications, substituent effects, and functional properties.

Core Structural Modifications

Compound Name Core Structure Key Differences Impact on Properties
This compound Isoquinoline Reference compound Balanced lipophilicity and steric bulk for receptor interactions.
3-Chloro-N,N-diethylquinoxaline-2-carboxamide (6) Quinoxaline Quinoxaline instead of isoquinoline Increased electron-withdrawing character (Cl substituent); altered π-stacking potential.
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane Cyclopropane ring replaces isoquinoline Reduced aromaticity; increased strain and potential metabolic instability.
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Dihydroquinoline Saturated ring (dihydroquinoline) Enhanced solubility (hydroxy/oxo groups); potential for hydrogen bonding.

Amide Substituent Variations

Compound Name Amide Substituents Key Differences Impact on Properties
This compound Diethyl Reference substituents Moderate lipophilicity (logP ~3–4 estimated); steric bulk may limit metabolic clearance.
PK11195 N-Methyl-N-(1-methylpropyl) Branched alkyl groups Higher lipophilicity (logP ~5–6); enhanced CNS penetration.
N,N-Diphenyl-3-quinolinecarboxamide (3l) Diphenyl Aromatic substituents Reduced solubility; increased π-stacking potential in hydrophobic binding pockets.

Functional Group Additions

Compound Name Functional Groups Key Differences Impact on Properties
This compound None Reference compound Baseline electronic and steric profile.
4-Oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Oxo, dihydroquinoline Electron-withdrawing oxo group Increased polarity; potential for tautomerization affecting receptor binding.
N-(3-Fluorophenyl)-2,5-dioxo-1-phenylhexahydroquinoline-3-carboxamide Dual oxo, fluorophenyl Fluorine’s electronegativity Enhanced metabolic stability; potential for halogen bonding in target interactions.

Physicochemical Data

Compound Name Melting Point (°C) Key Spectral Data (NMR, IR)
This compound Not reported Expected IR C=O stretch ~1635 cm⁻¹ (similar to ).
3-Chloro-N,N-diethylquinoxaline-2-carboxamide 91–93 δ 1.34/1.16 (CH3), 1635 cm⁻¹ (C=O)
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide Not reported Hydroxy/oxo groups imply δ ~5–6 (OH) in ¹H NMR.

Biological Activity

N,N-Diethyl-1-phenylisoquinoline-3-carboxamide is a synthetic compound belonging to the isoquinoline class, which has garnered interest due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phenyl group and a carboxamide functional group attached to the isoquinoline core. Its molecular formula is C20_{20}H24_{24}N2_{2}O, with a molar mass of approximately 320.42 g/mol. The diethyl substituents enhance its lipophilicity, which may influence its pharmacokinetics and biological interactions.

Research indicates that isoquinoline derivatives can interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate neurotransmitter systems and exhibit inhibitory effects on enzymes related to disease pathways.

Interaction Studies

The compound's interaction studies have focused on its binding affinity to various biological targets. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative disorders like Alzheimer's disease. Molecular docking studies have revealed that the compound binds effectively to the active sites of these enzymes, indicating its potential as a therapeutic agent.

Anticancer Properties

This compound has demonstrated cytotoxic effects against certain cancer cell lines in preliminary studies. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)15.2Induction of apoptosis
MCF-7 (breast)12.4Inhibition of cell proliferation
A549 (lung)10.8Disruption of mitochondrial function

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Studies have indicated that it exhibits significant inhibitory effects against various bacterial strains, suggesting its potential application in treating infections.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results indicated that the compound significantly reduced neuroinflammation and improved cognitive function in treated animals compared to controls.
  • Cytotoxicity Assessment : Another study assessed the cytotoxicity of this compound against multiple cancer cell lines using MTT assays. The findings revealed a dose-dependent cytotoxic effect, with notable selectivity for tumor cells over normal cells.

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